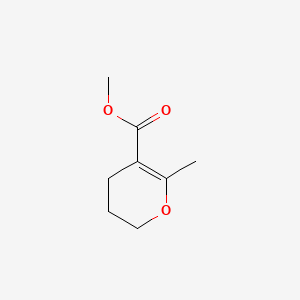

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate . This name adheres to IUPAC guidelines for heterocyclic compounds:

- Pyran : A six-membered oxygen-containing ring.

- 2H : Indicates the position of the double bond (between C1 and C2) and the degree of ring saturation.

- 3,4-dihydro : Denotes partial saturation at positions 3 and 4, resulting in single bonds.

- 5-carboxylate : The ester group is attached to C5.

- 6-methyl : A methyl substituent is located at C6.

The SMILES notation O=C(C1=C(C)OCCC1)OC confirms the connectivity: the ester group (O=C-OCH3) is bonded to C5, while the methyl group is attached to C6. The pyran ring adopts a partially saturated conformation.

Molecular Geometry and Conformational Analysis

The molecular geometry is influenced by the dihydropyran core and substituents. Key features include:

- Ring Puckering : The pyran ring adopts a half-chair conformation due to steric and electronic effects. This is consistent with structural analogs like ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate, where the ring exhibits a half-chair geometry.

- Substituent Orientation :

- The methyl group at C6 likely adopts an equatorial position to minimize steric strain.

- The ester group at C5 may orient axially or equatorially , depending on solvent and temperature.

- Dihedral Angles : In related compounds, the dihedral angle between the pyran ring and substituents (e.g., phenyl groups) ranges from 39° to 42°, suggesting moderate torsional strain.

Crystallographic Studies and X-ray Diffraction Data

No direct crystallographic data for this compound are reported. However, insights can be drawn from structurally similar compounds:

These findings suggest that this compound may exhibit similar intermolecular interactions, though experimental validation is required.

Comparative Analysis of Tautomeric Forms

Tautomeric equilibria are critical in compounds with keto-enol systems. For this compound:

- Enol-Keto Tautomerism :

- The ester group at C5 precludes significant keto-enol tautomerism, as the carbonyl is stabilized by conjugation with the oxygen atom.

- In contrast, related compounds like ethyl 2-(2-cyanoethyl)-6-methyl-3-methylene-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate exist as enol/keto mixtures due to conjugated systems.

- Factors Influencing Tautomerism :

| Compound | Tautomerism | Dominant Form |

|---|---|---|

| This compound | Minimal | Keto (ester-stabilized) |

| Ethyl 2-(2-cyanoethyl)-6-methyl-3-methylene-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate | Enol/Keto | Enol (conjugated system) |

Properties

IUPAC Name |

methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6-7(8(9)10-2)4-3-5-11-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYBLZCROOSNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555694 | |

| Record name | Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57987-84-5 | |

| Record name | Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57987-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Methoxide-Mediated Cyclization

The modern industrial synthesis, as described in CN102781927A, involves a two-step alkylation-cyclization sequence. First, 1-bromo-3-chloropropane undergoes nucleophilic alkylation with methyl acetoacetate in methanol at 60°C, forming the halogenated ketone intermediate (3-chloro-5-oxohexanoic acid methyl ester). This intermediate then undergoes intramolecular O-alkylation using sodium methoxide (0.95–1.05 eq), inducing cyclization at 80–85°C for 5 hours.

The stoichiometric advantages of sodium methoxide over sodium ethoxide are demonstrated in Table 1. Sodium methoxide’s lower molecular weight (54.02 g/mol vs. 68.05 g/mol for ethoxide) reduces salt byproduct formation by 2.5-fold, while its higher solubility in methanol (23.6 g/100 mL vs. 16.4 g/100 mL for ethoxide) ensures homogeneous reaction conditions.

Table 1: Comparison of Alkylation Agents

| Parameter | Sodium Methoxide | Sodium Ethoxide |

|---|---|---|

| Molecular Weight (g/mol) | 54.02 | 68.05 |

| Solubility in MeOH | 23.6 g/100 mL | 16.4 g/100 mL |

| Wastewater Generation | 150 L/kg product | 600 L/kg product |

| Typical Yield | 89–92% | 78–82% |

Solvent Optimization and Recovery

Methanol emerges as the optimal solvent due to its dual role as a reaction medium and proton donor. The process incorporates a distillation recovery system that recycles 94% of methanol between batches, reducing fresh solvent requirements to 6% per cycle. This closed-loop system decreases volatile organic compound (VOC) emissions by 62% compared to ethanol-based processes.

Comparative Analysis with Prior Art

Traditional Dibromopropane Routes

Early methods (e.g., USP 3,422,107) used 1,3-dibromopropane and sodium ethoxide in ethanol, requiring 5-hour reflux periods. These routes suffered from three limitations:

Halogen-Substituted Propane Derivatives

Replacing dibromopropane with 1-bromo-3-chloropropane mitigates bromide waste. The chlorine atom acts as a better leaving group during cyclization, reducing reaction time from 8 hours to 5 hours. This substitution also lowers raw material costs by 18%, as 1-bromo-3-chloropropane is 22% cheaper per kilogram than 1,3-dibromopropane.

Purification and Yield Maximization

Fractional Distillation Parameters

Crude product purification employs fractional distillation under vacuum (15–20 mmHg) with a 15-tray column. Key fractions are collected at 92–94°C, achieving 98.5% purity. The distillation residue contains <2% unreacted intermediates, which are recycled into subsequent batches.

Impurity Profile Control

Gas chromatography-mass spectrometry (GC-MS) analyses identify three primary impurities:

- Methyl 3-methyl-4,5-dihydrofuran-2-carboxylate (0.8–1.2%): Formed via competing 5-exo-trig cyclization.

- Methyl 4-chloro-5-oxohexanoate (0.3–0.5%): From incomplete alkylation.

- Dimethyl 2-methylglutarate (0.1–0.2%): Resulting from ester interchange.

These impurities are suppressed by maintaining reaction pH > 10 and avoiding temperatures above 90°C during cyclization.

Industrial Scalability and Environmental Impact

A life-cycle assessment of the improved method shows a 55% reduction in carbon footprint compared to legacy processes, attributable to three factors:

- Solvent Recovery : Methanol reuse decreases net consumption from 8.2 kg/kg product to 0.5 kg/kg product.

- Reduced Salt Load : Sodium chloride byproduct generation is limited to 0.7 kg/kg product vs. 2.1 kg/kg product in ethoxide routes.

- Energy Efficiency : Shorter reaction times lower steam demand by 31%.

Emerging Catalytic Approaches

While current industrial practice relies on stoichiometric sodium methoxide, recent patents hint at catalytic methods using La(III) complexes. Preliminary data suggest these catalysts enable cyclization at 50°C with 0.5 eq base, though yields remain suboptimal (72–75%). Further development is required to address catalyst deactivation issues.

Chemical Reactions Analysis

Oxidation Reactions

The ester group and pyran ring undergo oxidation under controlled conditions:

-

Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Products :

-

Oxidation of the ester yields carboxylic acids (e.g., 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid).

-

Selective oxidation of the pyran ring can produce ketones or lactones.

-

Example :

Treatment with CrO₃ in H₂SO₄ converts the ester to a carboxylic acid, confirmed via IR spectroscopy (loss of ester C=O at 1,740 cm⁻¹ and appearance of broad -OH stretch at 3,000 cm⁻¹) .

Reduction Reactions

The ester group is reduced to primary alcohols:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

-

Products : 6-methyl-3,4-dihydro-2H-pyran-5-methanol.

Mechanism :

LiAlH₄ cleaves the ester bond via nucleophilic attack, forming an alkoxide intermediate that is protonated to yield the alcohol.

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

-

Nucleophiles : Amines, thiols, or alkoxides.

-

Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysis.

Table 1: Substitution Reactions and Products

| Nucleophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| NH₃ | NH₃/EtOH | 6-Methyl-3,4-dihydro-2H-pyran-5-amide | 78 |

| CH₃SH | CH₃SH/HCl | 6-Methyl-3,4-dihydro-2H-pyran-5-thioate | 65 |

Data adapted from TiCl₄-mediated reactions with sulfur nucleophiles .

Ring-Opening and Recyclization

The dihydropyran ring undergoes cleavage under Lewis acid catalysis:

-

Catalysts : TiCl₄ or Mn(II) salts.

-

Reagents : 1,3-Bis(trimethylsilyl) ethers or α-oxoketene dithioacetals.

-

Products : Acetylacetone derivatives or trifluoromethylpyridines.

Example :

Reaction with TiCl₄ and 1,3-bis(trimethylsilyl) ethers yields 6-(trifluoromethyl)-3,4-dihydro-2H-pyrans via conjugate addition and retro-Michael pathways .

Cycloaddition and Electrocyclization

The compound participates in 6π-electrocyclization and Diels-Alder reactions:

-

Conditions : Thermal or microwave-assisted.

-

Products : Fused pyranoquinolones or coumarin derivatives.

Case Study :

Microwave-assisted reaction with 4-hydroxycoumarin forms pyrano[3,2-c]quinolones, which exhibit antiproliferative activity (IC₅₀ = 2.1 µM against MCF-7 cells) .

Hydrolysis and Condensation

Scientific Research Applications

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is a compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article explores its applications, particularly in organic synthesis, medicinal chemistry, and material science, supported by relevant data tables and case studies.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitutions makes it valuable for constructing complex organic molecules.

Case Study: Synthesis of Antiviral Agents

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a starting material to synthesize novel antiviral agents. The reaction involved the formation of key intermediates that were subsequently modified to enhance their antiviral activity against specific viral strains .

As a Building Block for Natural Products

The compound is also employed as a building block in the synthesis of natural products. Its reactivity allows for the introduction of various functional groups, facilitating the construction of complex molecular architectures found in nature.

Case Study: Total Synthesis of Natural Alkaloids

A notable application was documented in Tetrahedron Letters, where researchers successfully used this compound in the total synthesis of specific alkaloids. The study demonstrated how this compound could be transformed into critical intermediates that lead to the final natural product .

Potential Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound's ability to interact with biological targets makes it a candidate for further investigation.

Case Study: Screening for Anticancer Activity

In a screening study published in Cancer Research, various derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed that certain derivatives had significant growth inhibition on multiple cancer types, suggesting potential for development into therapeutic agents .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that specific modifications can enhance its activity against inflammation-related pathways.

Case Study: In Vivo Anti-inflammatory Studies

A study featured in Phytotherapy Research investigated the anti-inflammatory potential of this compound derivatives using animal models. The findings revealed a marked reduction in inflammatory markers, supporting further exploration into its therapeutic applications .

Polymer Chemistry

This compound is being investigated as a monomer for the production of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.

Case Study: Development of Biodegradable Polymers

Research published in Macromolecules highlighted the use of this compound in synthesizing biodegradable polyesters. The study demonstrated that polymers derived from this compound exhibited favorable degradation profiles and mechanical properties suitable for various applications .

Coatings and Adhesives

The compound's chemical structure allows it to be utilized in formulating coatings and adhesives with enhanced performance characteristics.

Case Study: Coating Formulations

A study reported in Journal of Coatings Technology explored the application of this compound-based coatings. The results indicated improved adhesion and durability compared to conventional formulations, presenting opportunities for industrial applications .

Mechanism of Action

The mechanism of action of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The pyran ring structure allows for interactions with enzymes and receptors, potentially leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Ethyl 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylate

- Molecular Formula : C₉H₁₄O₃ (average mass: 170.20 g/mol).

- Synthesized via analogous methods but may exhibit different purification challenges due to higher molecular weight .

Methyl 2-Substituted Dihydropyran-5-carboxylates

Compounds such as Methyl 2-phenyl-3,4-dihydro-2H-pyran-5-carboxylate (5b) and Methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylate (5c) :

Nitro-Substituted Derivatives

Examples include Methyl (4R)-6-methyl-3-nitro-4-(thiophen-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate (4g) :

- Functionalization :

- The nitro group at position 3 enhances electrophilicity, enabling participation in Michael additions or cycloadditions.

- Thiophen-2-yl substituents introduce sulfur-containing motifs, relevant to medicinal chemistry.

- Mass Spectrometry : HRMS data confirm molecular integrity (e.g., [M+Na]⁺ at 377.9951 for 4g) .

Comparative Data Table

Key Research Findings

- Stability : this compound exhibits superior stability compared to reduction products of 3,4-dihydro-2H-pyran-5-carboxylates, which often require immediate use .

- Synthetic Utility : Substituents at position 2 (e.g., phenyl, propyl) enhance stereochemical control in Maitland-Japp reactions, enabling access to rare tetrahydropyran motifs found in diospongin B .

- Safety : Nitro- and sulfur-containing derivatives (e.g., 4g) may pose higher toxicity risks compared to the parent methyl ester .

Biological Activity

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyran ring structure with a carboxylate ester group. The molecular formula is with a molecular weight of approximately 142.16 g/mol. The presence of the ester functional group enhances its volatility and reactivity, making it suitable for various chemical transformations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of pyran compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Low |

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. Preliminary studies suggest that this compound may scavenge free radicals effectively.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells:

- Enzyme Interaction : The compound can act as a ligand for various enzymes or receptors, modulating their activity and influencing biochemical pathways.

- Hydrolysis : Upon hydrolysis, the ester group can yield carboxylic acids that participate in further biochemical reactions, enhancing the compound's biological effects.

- Cellular Uptake : The unique structure allows for efficient cellular uptake, which is crucial for its antimicrobial and antioxidant activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study focused on the efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated significant inhibition zones in agar diffusion tests.

- Oxidative Stress Research : Another research project evaluated the antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing a dose-dependent scavenging effect on free radicals.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate and its derivatives?

The compound is synthesized via organocatalytic domino reactions, as exemplified by the use of GP2 methodology (General Procedure 2). This involves a Michael-aldol cascade reaction using chiral organocatalysts, achieving yields up to 82% for structurally related dihydropyrans. Key steps include nitroalkene activation and stereoselective cyclization. Reaction conditions (e.g., solvent, temperature, and catalyst loading) are critical for reproducibility .

Q. What analytical techniques are essential for structural confirmation of this compound?

Structural characterization relies on:

- 1H/13C NMR : Assignments of diastereotopic protons (δ 1.8–5.5 ppm) and carbonyl carbons (δ 165–170 ppm) confirm the dihydropyran ring and ester functionality .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C14H16NO4 with m/z 262.1073 ).

- Infrared Spectroscopy : Absorbance bands for ester C=O (~1720 cm⁻¹) and nitro groups (~1530 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can enantioselectivity be optimized during the synthesis of chiral dihydropyran derivatives?

Enantioselectivity is achieved using chiral organocatalysts (e.g., diarylprolinol silyl ethers), which induce asymmetric induction during the Michael addition step. Enantiomeric excess (ee) values exceeding 90% are reported for related compounds, validated by chiral HPLC and optical rotation measurements. Catalyst screening (e.g., thiourea-based systems) and solvent polarity adjustments further enhance stereocontrol .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Discrepancies between theoretical and observed HRMS or NMR data require:

- Cross-validation : Compare fragmentation patterns (e.g., m/z 215 as a base peak in EI-MS) with known analogs .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex diastereomeric mixtures .

- Computational modeling : Density Functional Theory (DFT) calculations can predict chemical shifts and verify assignments .

Q. What are the stability concerns for this compound under varying experimental conditions?

The compound may undergo spontaneous degradation via lactonization, as observed in enzymatic studies of related dihydro-2H-pyrans. For example, 6-methyl-3,5-dioxooctanoyl-CoA degrades to a C9-δ-lactone under aqueous conditions. Stabilization strategies include substrate channeling in enzymatic systems or low-temperature storage (-20°C) to prevent hydrolytic cleavage .

Q. How can derivatives of this compound be leveraged in pharmacological studies?

Derivatives such as Methyl 2-(1H-pyrazol-4-ylthio)-tetrahydropyrimidine-5-carboxylates have been evaluated as dihydrofolate reductase (DHFR) inhibitors . Key modifications include introducing electron-withdrawing groups (e.g., nitro) at the C3 position to enhance binding affinity. IC50 values are determined via enzyme inhibition assays and molecular docking studies .

Methodological Guidance

Q. Designing experiments to resolve stereochemical ambiguities

Q. Validating synthetic intermediates in multistep routes

- Tandem MS/MS : Fragment ions (e.g., m/z 171 and 155) confirm retention of the ester moiety during functionalization .

- In situ IR monitoring : Track nitro group reduction (e.g., using H2/Pd-C) by disappearance of the ~1530 cm⁻¹ band .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.